![molecular formula C22H20ClN3O2 B2742697 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide CAS No. 1203338-83-3](/img/structure/B2742697.png)
2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as CPB and belongs to the class of benzamide derivatives. CPB has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Coordination : Research on related benzamide derivatives includes the synthesis and coordination behavior of isocyanides, which are key in developing ligands for metal ions. For example, 2-(trimethylsiloxymethyl)phenyl isocyanide and its derivatives have been synthesized and shown to coordinate to Pt(II) and Pd(II) metal ions, offering insights into complex formation and reactivity (Facchin et al., 2002).
- One-Pot Synthesis of Arylbenzoxazole : The one-pot synthesis approach using N-(2-Chloro-phenyl)-2-halo-benzamides for producing 2-arylbenzoxazole derivatives through Cu(I) catalyzed C–N/C–O coupling demonstrates the compound's potential in synthesizing heterocyclic compounds, which are important in pharmaceuticals (Miao et al., 2015).
Biological Activity and Applications
- Antibacterial and Antifungal Activities : Derivatives of benzamide, such as 2-Benzoylamino-N-phenyl-benzamide, have been synthesized using environmentally benign catalysts under solvent-free conditions and shown to inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
- Anticancer Potential : Alkylating benzamides with cytotoxicity against melanoma have been developed, highlighting the potential of benzamide derivatives as targeted drug delivery systems in cancer therapy. These compounds show enhanced toxicity against melanoma cells compared to traditional cytostatics, suggesting a promising direction for developing new anticancer therapies (Wolf et al., 2004).
properties
IUPAC Name |
2-chloro-N-[2-(2-phenylethylcarbamoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-18-11-5-4-10-17(18)21(27)25-19-12-6-7-13-20(19)26-22(28)24-15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,27)(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBNZHLJILROIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.